molecular formula C22H22ClFN4O3 B2849877 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775365-93-9

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2849877
CAS No.: 1775365-93-9
M. Wt: 444.89
InChI Key: HKRCIULZHRXUOY-UHFFFAOYSA-N
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Description

This compound is a triazolone derivative featuring a piperidine ring substituted with a 2-chloro-4-fluorobenzoyl group and a 4-methoxyphenylmethyl moiety. Its structural complexity arises from the fusion of heterocyclic (triazolone), aromatic (methoxyphenyl), and halogenated (chloro-fluoro benzoyl) components. Its synthesis likely involves multi-step reactions, such as condensation of substituted hydrazines with carbonyl intermediates, followed by cyclization—methods analogous to those described for structurally related triazolones .

Properties

IUPAC Name

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c1-31-17-5-2-14(3-6-17)13-28-20(25-26-22(28)30)15-8-10-27(11-9-15)21(29)18-7-4-16(24)12-19(18)23/h2-7,12,15H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRCIULZHRXUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Formation of the piperidine intermediate: Starting with a suitable piperidine derivative, such as 4-piperidone, the compound is reacted with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the 1-(2-chloro-4-fluorobenzoyl)piperidine intermediate.

    Formation of the triazolone ring: The intermediate is then reacted with hydrazine derivatives to form the triazolone ring.

    Introduction of the methoxybenzyl group: Finally, the 4-methoxybenzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the benzoyl, phenyl, or triazolone moieties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Structural Differences vs. Target Compound Potential Implications References
5-[1-(5-Chloro-2-methoxybenzoyl)-4-piperidinyl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - Benzoyl: 5-Cl, 2-OCH3
- Phenyl: 4-CH3
- Halogen/methoxy positioning on benzoyl
- Methyl vs. methoxy on phenyl
Increased lipophilicity (methyl group) may enhance membrane permeability .
1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine - Oxadiazole ring replaces triazolone
- Same benzoyl and methoxyphenyl groups
- Heterocyclic core substitution Oxadiazole’s electron-withdrawing nature may alter binding affinity or metabolic stability .
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one - Acetyl linker
- 4-Br on phenyl
- Bromine substituent vs. methoxy
- Acetyl vs. benzoyl linkage
Bromine’s larger atomic radius may affect steric interactions in target binding .
4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-1,2,4-triazol-5-(1H)-one - Simpler triazolone core
- No piperidine or methoxyphenyl groups
- Reduced structural complexity Herbicidal activity noted in analogs; suggests triazolone core’s role in bioactivity .

Key Findings from Comparative Analysis:

Substituent Positioning on Benzoyl Group: The target compound’s 2-chloro-4-fluorobenzoyl group differs from analogs with 5-chloro-2-methoxy () or unchlorinated benzoyl moieties.

Methoxy vs. Methyl on Phenyl Rings :

  • The 4-methoxyphenylmethyl group in the target compound introduces polarity compared to the 4-methylphenyl group in . Methoxy groups can participate in hydrogen bonding, which might influence solubility or target recognition .

Halogen Effects :

  • Bromine () and chlorine substituents exhibit distinct steric and electronic profiles. Bromine’s larger size may hinder binding in some contexts, while fluorine’s small size and high electronegativity optimize target selectivity .

Biological Activity

The compound 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperidine ring , which is known for its role in various pharmacological activities.
  • A triazole moiety , contributing to its biological activity through interactions with various biological targets.

Molecular Formula

C18H20ClFN4O3C_{18}H_{20}ClFN_{4}O_{3}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells:

Target Interactions:

  • Inhibition of Kinases: The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and reduced proliferation in cancer cells.
  • Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity, potentially making it a candidate for further exploration in treating infections.
  • Antiparasitic Effects: The compound has been investigated for its potential as an antimalarial agent, particularly against Plasmodium falciparum, indicating a broad spectrum of biological activity.

Biological Activity Profile

A detailed evaluation of the compound's biological activities reveals promising results:

Activity TypeObserved EffectsReference
Anticancer Induces G1 phase arrest; apoptosis in cancer cells
Antimicrobial Exhibits significant inhibition against various pathogens
Antimalarial Inhibits growth of Plasmodium falciparum

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • In Vitro Studies: Research demonstrated that the compound effectively inhibits CDK2 activity, leading to decreased cell viability in cancer cell lines. The IC50 values indicate a potent effect at low concentrations.
  • Pharmacokinetics: Studies suggest favorable bioavailability and metabolic stability, making it a suitable candidate for therapeutic applications.
  • Comparative Studies: In comparative analyses with other compounds, this triazole derivative displayed superior inhibitory effects against certain kinases involved in cancer progression, suggesting its potential as a lead compound for drug development .

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